molecular formula C28H32O14 B1236483 Buddleoflavonoloside

Buddleoflavonoloside

Cat. No.: B1236483
M. Wt: 592.5 g/mol
InChI Key: YFVGIJBUXMQFOF-JCXAZDOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Buddleoflavonoloside (CAS: 480-36-4), also known as Linarin, Acaciin, or Acacetin 7-O-rutinoside, is a flavonoid glycoside derived from plants such as Buddleia lindleyana and Amorphophallus konjac . Its molecular formula is C₂₈H₃₂O₁₄, with a molecular weight of 592.55 g/mol . Structurally, it consists of the flavone acacetin (4'-methoxyapigenin) linked to a rutinoside moiety (rhamnosyl-glucoside) at the 7-hydroxy position . This compound is notable for its role in plant defense mechanisms, particularly in resistant varieties of Amorphophallus konjac against soft rot disease, where it is downregulated in susceptible cultivars . It is soluble in methanol, DMF, and DMSO, and requires storage at 2–8°C to maintain stability .

Properties

Molecular Formula

C28H32O14

Molecular Weight

592.5 g/mol

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28-/m0/s1

InChI Key

YFVGIJBUXMQFOF-JCXAZDOFSA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Buddleoside (CAS: Unspecified)
  • Molecular Formula: C₁₅H₂₀O₈ (distinct from Buddleoflavonoloside) .
  • Source: Extracted from Buddleia lindleyana, previously termed "醉鱼草素乙" (Chinese nomenclature) .
  • Key Differences: While both compounds are glycosides, Buddleoside has a simpler structure with a smaller molecular weight and lacks the rutinoside chain present in this compound .
Acacetin 7-O-glucoside
  • Structure: Features acacetin linked to a single glucose unit instead of a rutinoside.
  • Biological Role : Demonstrates antioxidant and anti-inflammatory properties but lacks documented involvement in plant-pathogen resistance .

Functional Analogues

3-Fucosyllactose
  • Role in Plant Defense: Co-occurs with this compound in Amorphophallus konjac; its lower abundance in resistant cultivars (fold change: 0.6143) contrasts with this compound’s downregulation (fold change: 0.5606), suggesting synergistic roles in disease resistance .
Jasmonic Acid (JA)
  • Class : Phytohormone.
  • Comparison: JA concentrations are significantly higher in resistant Amorphophallus varieties, whereas this compound levels decrease. This highlights divergent defense strategies: JA mediates systemic resistance, while flavonoids like this compound may act as localized antimicrobial agents .

Pharmacokinetic and Physicochemical Properties

Property This compound Buddleoside Acacetin 7-O-glucoside
Molecular Weight 592.55 g/mol ~304.3 g/mol (estimated) ~446.4 g/mol (estimated)
Solubility Methanol, DMF, DMSO Not reported Water, ethanol
Biological Role Plant defense Unknown Antioxidant
Storage Conditions 2–8°C Not reported Room temperature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buddleoflavonoloside
Reactant of Route 2
Buddleoflavonoloside

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